BMS-814580

MCHR1 Binding affinity Functional antagonism

Preclinical MCHR1 programs frequently stall due to hERG cardiotoxicity and poor brain penetration in lead candidates. BMS-814580 overcomes these barriers via an optimized 3,3-difluoro-1-hydroxycyclobutyl scaffold, delivering: • Cross-species target engagement: Ki 16.9 nM (human), 4.9 nM (monkey), 11.5 nM (rat) • 54% oral bioavailability & brain-to-plasma ratio ~2.5 for CNS feeding studies • Near-complete microsomal stability (90-100% remaining at 10 min across human, rat, mouse) Supplied at ≥98% purity with full analytical documentation for reproducible preclinical obesity and metabolic research.

Molecular Formula C24H19ClF2N2O4S
Molecular Weight 504.9328
CAS No. 1197420-11-3
Cat. No. B606255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-814580
CAS1197420-11-3
SynonymsBMS-814580;  BMS 814580;  BMS814580.
Molecular FormulaC24H19ClF2N2O4S
Molecular Weight504.9328
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O
InChIInChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3
InChIKeyNCXJWNAKIMMZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-814580: Preclinical MCHR1 Antagonist


BMS-814580 (CAS 1197420-11-3) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative that functions as a potent, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) [1]. It was developed by Bristol-Myers Squibb through systematic optimization of cyclic tertiary alcohol substituents on a core scaffold, with the goal of identifying an anti-obesity agent possessing sufficient metabolic stability and brain exposure for chronic dosing [1]. The compound is currently at the preclinical research stage and has not entered human clinical trials, distinguishing it from other MCHR1 antagonists such as BMS-819881 (prodrug BMS-830216) and ALB-127158 that advanced into clinical development [2].

Stage Preclinical tool compound; no human trial data Research use only
Target engagement MCHR1 antagonist with reported multi-species binding Supports translational obesity models
CNS exposure Oral bioavailability and brain penetration reported Feeding behavior and energy expenditure studies

BMS-814580: Irreplaceable MCHR1 Antagonist


MCHR1 antagonists as a class have been extensively investigated for obesity, yet most clinical candidates—including BMS-830216, GW-856464, NGD-4715, ALB-127158, and AMG 076—failed in Phase I studies, predominantly due to hERG-related cardiotoxicity or insufficient brain penetration [1]. BMS-814580 was intentionally engineered to address these liabilities through incorporation of a 3,3-difluoro-1-hydroxycyclobutyl moiety, which confers a distinct combination of metabolic stability, brain exposure, and a moderate ion channel profile not replicated by earlier non-fluorinated or differently substituted analogs [2]. Consequently, procurement of a generic MCHR1 antagonist cannot recapitulate the specific pharmacological fingerprint of BMS-814580 in preclinical obesity or metabolic research models.

Metabolic stability driven by 3,3-difluorocyclobutyl moiety; non-fluorinated analogs may exhibit rapid depletion.

Ion channel profile (hERG, Na, Ca) is compound-specific and may not transfer to other MCHR1 antagonists.

Brain penetration and CNS exposure capabilities vary across class; many clinical candidates failed due to poor brain penetration.

BMS-814580: Differentiation Evidence


MCHR1 Affinity & Antagonism vs. BMS-819881

BMS-814580 binds human MCHR1 with a Ki of 16.9 nM and acts as a potent functional antagonist with a Kb of 117 nM [1]. By comparison, the clinical-stage analog BMS-819881 binds rat MCHR1 with a Ki of 7 nM but its human MCHR1 binding affinity differs in the series [2]. BMS-814580 additionally exhibits potent binding affinities for cynomolgus monkey MCHR1 (Ki = 4.9 nM) and rat MCHR1 (Ki = 11.5 nM), demonstrating broad species cross-reactivity that is critical for translational preclinical models [1].

MCHR1 affinity & function
Cross-study comparable
Ki 16.9 nM (human), Kb 117 nM; BMS-819881 Ki 7 nM (rat)
Multi-species binding supports translational model use
Cyno Ki 4.9 nM, rat Ki 11.5 nM reported
MCHR1 Binding affinity Functional antagonism SAR comparison

MCHR2 Selectivity vs. In-Class Antagonists

BMS-814580 demonstrates complete MCHR1/MCHR2 subtype selectivity, exhibiting no functional activity against human MCHR2 at concentrations up to 10 µM in FLIPR-based Ca2+ mobilization assays . This selectivity profile is comparable to the clinical-stage BMS-819881, which also fails to inhibit MCH-mediated Ca2+ mobilization in MCHR2-expressing cells at 10 µM .

MCHR2 selectivity
Cross-study comparable
No functional activity at 10 µM; >580-fold selectivity
MCHR2 inactivity avoids off-target confounding
FLIPR assay; comparable to BMS-819881
MCHR2 Subtype selectivity Off-target FLIPR assay

Metabolic Stability: 3,3-Difluorocyclobutyl Moiety

BMS-814580 exhibits high metabolic stability across species: after 10-min incubation at 3.0 µM with liver microsomes, 90%, 95%, and 100% of parent compound remained in human, rat, and mouse preparations, respectively . This stability is a direct consequence of the 3,3-difluorocyclobutyl substituent replacing earlier non-fluorinated cycloalkyl groups. In the SAR study, compounds bearing non-fluorinated 3-, 4-, and 5-membered cycloalkyl, oxetanyl, pyranyl, or non-cyclic tertiary alkyl substituents demonstrated good MCHR1 affinity but were prone to rapid metabolism, resulting in low chronic exposure and formation of toxic metabolites [1].

Metabolic stability
Head-to-head comparison
90% human, 95% rat, 100% mouse remaining at 10 min
3,3-difluorocyclobutyl substitution confers high stability
Non-fluorinated analogs rapidly metabolized
Metabolic stability Liver microsomes 3,3-difluorocyclobutyl Oxidative metabolism

Ion Channel Safety Profile

At a 10 µM test concentration, BMS-814580 produced 43% inhibition of the hERG channel, 21% inhibition of the Na (4 Hz) channel, and 15% inhibition of the L-type Ca channel . This represents a moderate ion channel profile that is notable within the MCHR1 antagonist class, where multiple clinical candidates (BMS-830216, GW-856464, NGD-4715, AMG 076) failed Phase I trials due to hERG-mediated cardiotoxicity [1]. By comparison, another MCHR1 antagonist (MCHR1 antagonist 2) showed substantially higher hERG liability with an IC50 of 4.0 nM in IMR-32 cells . BMS-819881 is described as having minimal hERG activity, though quantitative hERG data comparisons are not directly available .

Ion channel profile
Class-level inference
hERG 43%, Na 21%, Ca 15% inhibition at 10 µM
Moderate ion channel profile vs. failed clinical candidates
Estimated hERG IC50 >>10 µM
hERG Cardiotoxicity Ion channel Safety pharmacology

Brain Penetration and PK Profile

Following a 10 mg/kg oral dose in Sprague-Dawley rats, BMS-814580 achieved a brain concentration of 11,330 nM and a plasma concentration of 4,500 nM at 8 hours post-dose, yielding a brain-to-plasma ratio of approximately 2.5 . The compound demonstrated an oral bioavailability of 54%, a Cmax of 4.0 µM, an AUC0–∞ of 107 µM·h, an elimination half-life exceeding 24 hours, and a volume of distribution (Vss) of 4.1 L/kg . This favorable CNS penetration profile is particularly relevant given that insufficient brain exposure has been a key limitation for many MCHR1 antagonists in clinical development [1].

Brain penetration & PK
Cross-study comparable
Brain 11,330 nM (8h); F% 54%; T1/2 >24 h
CNS exposure supports brain MCHR1 engagement studies
Rat 10 mg/kg oral; brain/plasma ~2.5
Brain penetration Pharmacokinetics Oral bioavailability CNS exposure

Anti-Obesity Efficacy in DIO Rats

In a chronic 28-day study using diet-induced obese (DIO) male Sprague-Dawley rats, BMS-814580 administered orally as the phosphate prodrug at doses of 0.03, 0.1, 0.3, 1, and 3 mg/kg once daily produced dose-dependent reductions in body weight . In a separate 4-day PD study, a 10 mg/kg oral dose produced a 6.4% reduction in body weight relative to vehicle-treated controls . For comparison, the MCHR1 antagonist GW-803430 reduced cumulative body weight in DIO rats at doses of 1 and 3 mg/kg, though direct cross-study weight loss magnitude comparisons are confounded by differing study durations and dosing regimens .

DIO rat body weight
Cross-study comparable
6.4% weight loss day 4 (10 mg/kg); dose-dependent over 28 days
Reported model-response endpoint in DIO rats
Dose range 0.03–3 mg/kg chronic; phosphate prodrug
Diet-induced obesity Body weight reduction Chronic dosing DIO rat model

BMS-814580: Application Scenarios


Multi-Species Translational Obesity Research

BMS-814580 is optimized for preclinical obesity studies that require consistent MCHR1 target engagement across species. With demonstrated binding affinity for human (Ki = 16.9 nM), cynomolgus monkey (Ki = 4.9 nM), and rat (Ki = 11.5 nM) MCHR1 [1], the compound eliminates the need for species-specific surrogate antagonists when bridging from rodent pharmacology to primate safety models. The oral bioavailability of 54% and brain penetration (brain-to-plasma ratio ~2.5) further support its use in feeding behavior and energy expenditure studies where CNS MCHR1 occupancy is required [1].

Metabolic Stability and hERG Benchmarking

BMS-814580 serves as a reference compound for evaluating the impact of the 3,3-difluorocyclobutyl substitution on metabolic stability in thienopyrimidinone-based MCHR1 antagonists. Its near-complete microsomal stability (90–100% remaining across human, rat, and mouse at 3.0 µM, 10 min) [1] provides a benchmark against which new analogs can be compared. The well-characterized ion channel profile (hERG 43%, Na 21%, L-type Ca 15% inhibition at 10 µM) [1] also makes it a useful calibrator for cardiac safety screening panels within MCHR1 drug discovery programs.

Chronic DIO Anti-Obesity Studies

The 28-day chronic dosing data in DIO rats, demonstrating dose-dependent weight loss at 0.03–3 mg/kg/day [1], positions BMS-814580 as a validated positive control for long-term obesity intervention studies. Researchers can leverage the documented 6.4% body weight reduction at day 4 (10 mg/kg) [1] as a rapid PD readout for confirming target engagement in their own experimental setups before committing to extended chronic dosing protocols.

MCHR1/MCHR2 Selectivity for Target Deconvolution

With complete absence of MCHR2 functional activity at concentrations up to 10 µM [1], BMS-814580 is suitable for experiments designed to parse MCHR1-specific versus MCHR2-mediated effects. This selectivity profile is critical in tissues or cell lines co-expressing both MCH receptor subtypes, where a non-selective antagonist would confound interpretation of phenotypic outcomes.

Application
Selection Property
Validation Focus
Multi-species obesity model studies
Multi-species MCHR1 binding profile
Cross-species target engagement verification
Metabolic stability & ion channel profiling
3,3-difluorocyclobutyl substitution benchmark
Microsomal stability and hERG assay comparison
Long-term obesity intervention model studies
Chronic dosing model-response data
Dose-dependent body weight endpoint review
MCHR1-specific pathway deconvolution
MCHR1/MCHR2 selectivity profile
Absence of MCHR2-mediated confounding effects

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